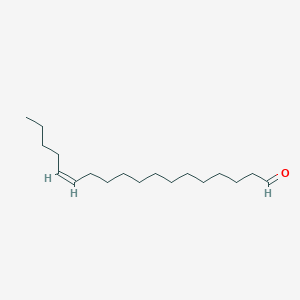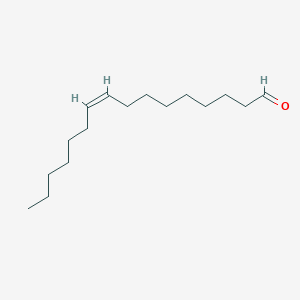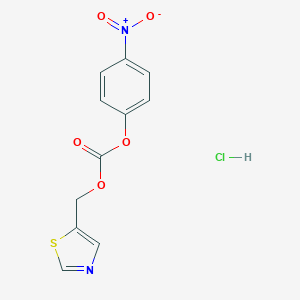
Acide triacétique
Vue d'ensemble
Description
Triacetate, commonly referred to in the context of cellulose triacetate (CTA), is a derivative of cellulose that is synthesized through acetylation. It is known for its applications in the production of fibers and films due to its high crystallinity and good orientation properties . Triacetin, or glycerol triacetate, is another compound often associated with the term "triacetate" and is used as a plasticizer and food additive, as well as a potential fuel additive due to its synthesis from biodiesel by-products .
Synthesis Analysis
The synthesis of cellulose triacetate involves the acetylation of cellulose using acetic anhydride and toluene to produce highly crystalline samples . Triacetin can be synthesized by acetylating
Applications De Recherche Scientifique
Production de biocarburants et de produits chimiques
La lactone d'acide triacétique (TAL), un dérivé de l'this compound, est un polykétide de plateforme renouvelable prometteur avec de larges applications biotechnologiques . Il peut servir de précurseur pour divers produits chimiques courants . Cela en fait un composé précieux dans la production de biocarburants et de produits chimiques .
Ingénierie métabolique
L'this compound est utilisé en ingénierie métabolique, en particulier dans la manipulation des réseaux métaboliques centraux du carbone pour produire des composés cibles spécifiques . Cela offre des avantages tels que d'être respectueux de l'environnement, de générer moins de sous-produits et de réduire les coûts de production .
Biosynthèse dans Pichia pastoris
Dans une étude, une souche de Pichia pastoris modifiée a été construite pour la production de TAL . Une voie de biosynthèse TAL hétérologue a été introduite en intégrant le gène codant pour la synthase de 2-pyrone de Gerbera hybrida (Gh2PS) . C'est le premier rapport sur la biosynthèse de TAL dans P. pastoris et sa synthèse directe à partir du méthanol .
Amélioration de l'approvisionnement intracellulaire en acétyl-CoA
L'this compound est utilisé dans des stratégies pour stimuler l'approvisionnement en acétyl-CoA dans P. pastoris, notamment l'intégration de la voie de la phosphocétolase/phosphotransacétylase (voie PK) ainsi que la synthèse accrue du précurseur Xu5P via la voie hétérologue d'utilisation du xylose et la voie endogène d'utilisation du méthanol .
Production de composés dérivés de l'acétyl-CoA
L'étude sur la biosynthèse de TAL dans P. pastoris suggère des applications potentielles dans l'amélioration du pool intracellulaire d'acétyl-CoA et fournit une base pour la construction d'usines cellulaires efficaces pour la production de composés dérivés de l'acétyl-CoA
Mécanisme D'action
Target of Action
Triacetic acid, also known as Triacetate or 3,5-dioxohexanoic acid, is a promising renewable platform polyketide with broad biotechnological applications . The primary target of Triacetic acid is the 2-pyrone synthase enzyme, encoded by the gene from Gerbera hybrida (Gh2PS) .
Mode of Action
Triacetic acid interacts with its target, the 2-pyrone synthase enzyme, to initiate a heterologous biosynthetic pathway . This interaction results in the synthesis of Triacetic acid lactone (TAL), a compound that can be upgraded into a variety of higher-value products .
Biochemical Pathways
The production of Triacetic acid involves the phosphoketolase/phosphotransacetylase pathway (PK pathway) and the xylose utilization pathway or endogenous methanol utilization pathway . These pathways enhance the intracellular supply of acetyl-CoA, a crucial component in the synthesis of Triacetic acid .
Pharmacokinetics (ADME Properties)
Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach
Result of Action
The molecular and cellular effects of Triacetic acid’s action result in the production of Triacetic acid lactone (TAL), a compound with potential to be developed into a renewable platform chemical . The production of TAL can be enhanced by up-regulating certain gene targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triacetic acid. For instance, the carbon source used in the production process can affect the yield of Triacetic acid
Orientations Futures
Analyse Biochimique
Biochemical Properties
Triacetic acid interacts with various enzymes and proteins in biochemical reactions. It is synthesized either from dehydroacetic acid, another 2-pyrone derivative, or from glucose by enzymatic catalysis . The microbial synthesis of Triacetic acid requires the enzyme 2-pyrone synthase . This enzyme catalyzes the synthesis of Triacetic acid from acetyl-CoA via two subsequent condensations with malonyl-CoA .
Cellular Effects
Triacetic acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the metabolic engineering of Pichia pastoris, a species of yeast, for the production of Triacetic acid .
Molecular Mechanism
The mechanism of action of Triacetic acid at the molecular level involves its synthesis from acetyl-CoA via two subsequent condensations with malonyl-CoA, catalyzed by the enzyme 2-pyrone synthase . This process results in the formation of Triacetic acid.
Temporal Effects in Laboratory Settings
The effects of Triacetic acid over time in laboratory settings have been observed in studies involving its production in yeast. For instance, in a study involving the metabolic engineering of Pichia pastoris for the production of Triacetic acid, the combination of the phosphoketolase/phosphotransacetylase pathway with the xylose utilization pathway resulted in the production of 825.6 mg/L Triacetic acid in minimal medium with xylose as the sole carbon source .
Metabolic Pathways
Triacetic acid is involved in various metabolic pathways. It is synthesized from acetyl-CoA via two subsequent condensations with malonyl-CoA, a process catalyzed by the enzyme 2-pyrone synthase . This process forms part of the metabolic pathway leading to the production of Triacetic acid.
Propriétés
IUPAC Name |
3,5-dioxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJSQTXMGCGYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175668 | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2140-49-0 | |
| Record name | 3,5-Dioxohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


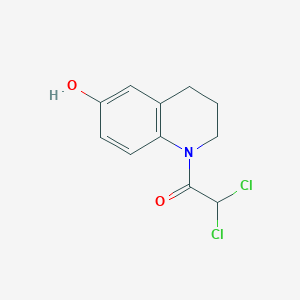

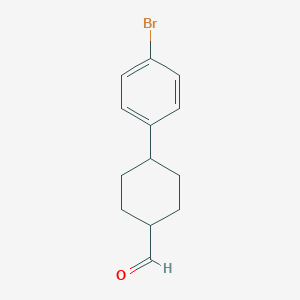
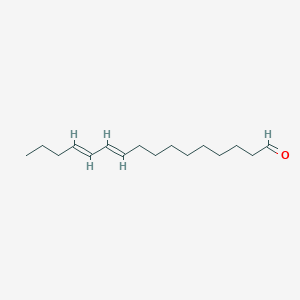


![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
